molecular formula C15H25N3O B2368870 3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine CAS No. 2200498-52-6

3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine

Cat. No.: B2368870
CAS No.: 2200498-52-6
M. Wt: 263.385
InChI Key: ODXFZGWJSPLQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine is a chemical compound with the molecular formula C15H25N3O and a molecular weight of 263.385 g/mol. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine typically involves the reaction of tert-butyl-substituted pyridazine with a piperidine derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts like Pd/C.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction typically results in the fully reduced form of the compound.

Scientific Research Applications

3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine has shown potential in various fields of research and industry:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine
  • 3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyrazine

Uniqueness

3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine is unique due to its specific structural features, such as the tert-butyl group and the piperidine moiety.

Properties

IUPAC Name

3-tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-15(2,3)13-7-8-14(17-16-13)19-11-12-6-5-9-18(4)10-12/h7-8,12H,5-6,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXFZGWJSPLQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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